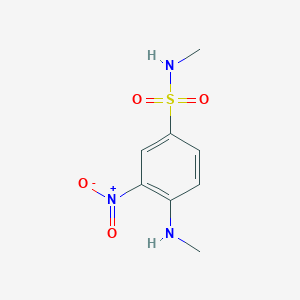

N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide

Overview

Description

“N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide” is a chemical compound with the molecular formula C9H11N3O3 . It is used as an intermediate in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of “this compound” involves several steps :Molecular Structure Analysis

The molecular weight of “this compound” is 209.20 . The exact molecular structure can be obtained from databases like Sigma-Aldrich .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It may be sensitive to prolonged exposure to air and is insoluble in water .Scientific Research Applications

Hypoxic Cell Selectivity and Radiosensitizing Activity

N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide has been studied for its selective toxicity towards hypoxic EMT6 mammary carcinoma cells, proving effective in vitro but showing no significant in vivo cytotoxic or radiosensitizing activity (Saari et al., 1991).

Peptide Synthesis Applications

The compound plays a role in solution phase peptide synthesis, where the 4-nitrobenzenesulfonamido/N-methyl-4-nitrobenzenesulfonamido group acts as a protecting/activating system for the carboxyl function. This allows for both C → N and N → C direction synthesis of peptides (De Marco et al., 2013).

Role in Preparation of Secondary Amines and Protection of Amines

2- and 4-Nitrobenzenesulfonamides, including N-methyl derivatives, are used for smooth alkylation to create N-alkylated sulfonamides, and for deprotection, yielding secondary amines. They are versatile for these chemical transformations (Fukuyama et al., 1995).

Enzyme Inhibition Research

This compound derivatives have been explored for their inhibitory effects on human carbonic anhydrases, relevant in therapeutic contexts (Sapegin et al., 2018).

Exploration in Nitric Oxide Release Mechanisms

The compound has been studied for its bond dissociation energies, providing insights into the mechanisms of nitric oxide transfer in chemical processes (Zhu et al., 2005).

Hydrolysis Reaction Mechanisms

Research has been conducted on the hydrolysis reactions of N-methyl-N-nitrobenzenesulfonamides, contributing to the understanding of chemical reaction mechanisms in aqueous sulfuric acid (Cox, 1997).

Safety and Hazards

Future Directions

The future directions for “N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide” could involve its use in the synthesis of new pharmaceuticals. Its wide range of potential applications, from treating diabetes and hypertension to promoting natural hair growth cycles, suggests that it could be a valuable intermediate in drug synthesis .

Mechanism of Action

Target of Action

N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide, also known as N-methyl-4-nitroaniline (MNA), is primarily used as a stabilizer for energetic materials, particularly in the synthesis of insensitive explosives

Mode of Action

The mode of action of MNA is primarily related to its role as a stabilizer. It enhances the thermal stability of materials such as nitrocellulose (NC), a highly flammable polymer used in various military and civilian applications . MNA’s interaction with NC significantly increases the thermal decomposition activation energy of the composite, indicating an increase in the thermal stability of NC .

Biochemical Pathways

It’s known that mna can interact with other compounds to form intermediate products

Result of Action

The primary result of MNA’s action is the enhancement of the thermal stability of materials like NC. This increased stability can significantly extend the storage life of these materials . For instance, the addition of MNA as a stabilizer can extend the storage life of NC from 10.57 to 24.9 years at ambient temperature (298.15 K), with the life extension rate reaching 135.6% .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MNA. For example, the temperature can affect the thermal stability of NC when MNA is used as a stabilizer . .

properties

IUPAC Name |

N-methyl-4-(methylamino)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S/c1-9-7-4-3-6(16(14,15)10-2)5-8(7)11(12)13/h3-5,9-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJVXIKQMVCDHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)S(=O)(=O)NC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001229811 | |

| Record name | N-Methyl-4-(methylamino)-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001229811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834353 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

68502-28-3 | |

| Record name | N-Methyl-4-(methylamino)-3-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68502-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4-(methylamino)-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001229811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(METHYLAMINO)-N-METHYL-3-NITROBENZENESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

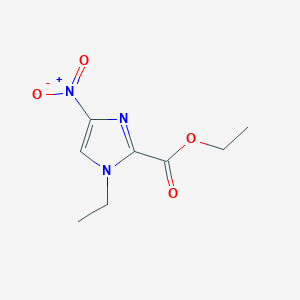

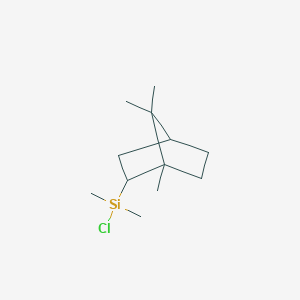

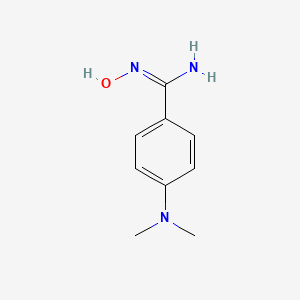

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-3-Chloromethyl-7-methoxy-8-oxo-7-(p-toluoylamino)-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B3150073.png)

![[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate](/img/structure/B3150088.png)

![tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate](/img/structure/B3150090.png)

![Imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B3150120.png)

![3-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3150152.png)

![S-(5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-yl) 2-phenylethanethioate](/img/structure/B3150156.png)

![7-[4-(1H-1,3-benzimidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3150158.png)

![1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole](/img/structure/B3150159.png)